molecular formula C12H12Cl2N2O B2499622 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride CAS No. 2138005-71-5

5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B2499622
CAS No.: 2138005-71-5
M. Wt: 271.14
InChI Key: PHQUVFCRPFHNPG-UHFFFAOYSA-N
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Description

5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a dihydropyridinone ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and 2-pyridone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The reaction between 3-chlorobenzyl chloride and 2-pyridone results in the formation of an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one: The non-hydrochloride form of the compound.

    3-chlorobenzylamine: A simpler compound with a similar chlorophenyl group.

    2-pyridone derivatives: Compounds with a similar dihydropyridinone ring structure.

Uniqueness

5-amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one hydrochloride is unique due to its combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly valuable for applications requiring high solubility and stability, such as in pharmaceutical formulations.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O.ClH/c13-10-3-1-2-9(6-10)7-15-8-11(14)4-5-12(15)16;/h1-6,8H,7,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQUVFCRPFHNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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